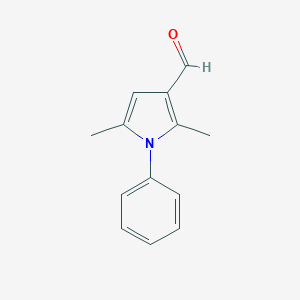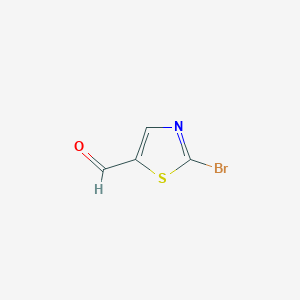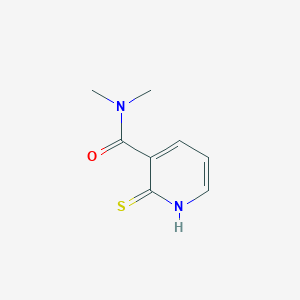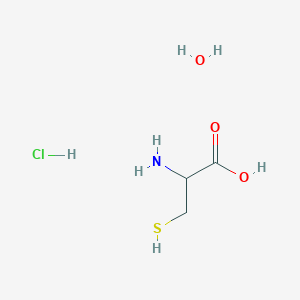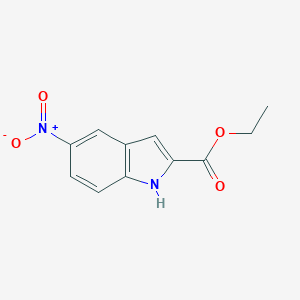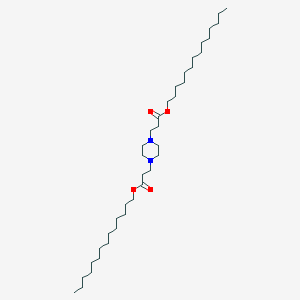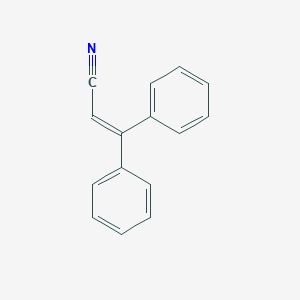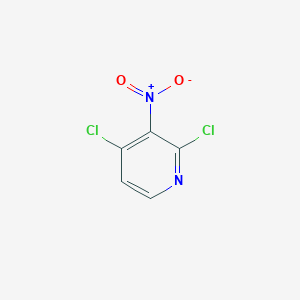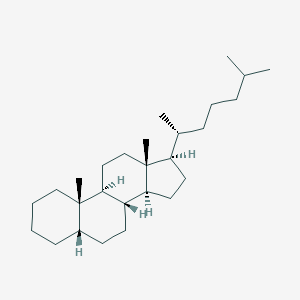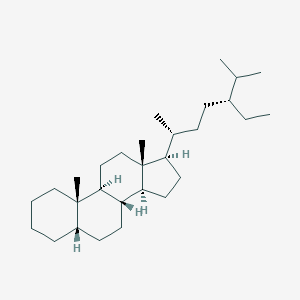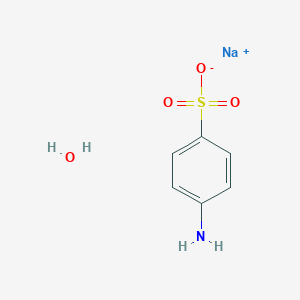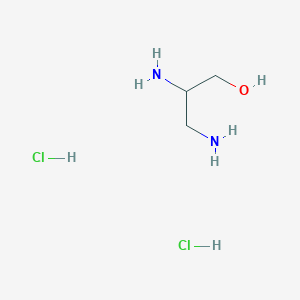
2,3-Diaminopropan-1-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diaminopropan-1-ol dihydrochloride is a chemical compound of interest due to its utility in various synthetic and analytical applications. It serves as a precursor in the synthesis of complex molecules and has been studied for its role in forming compounds with potential applications in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds, such as N,N'-diacyl-1,3-diaminopropan-2-ols, involves the treatment of 1,3-diaminopropan-2-ol with acid chlorides, yielding amide isosteres of 1,3-diacylglycerols in significant yields. These compounds are synthesized through reactions involving ether or THF in the presence of triethylamine and catalytic amounts of 4-dimethylaminopyridine, followed by acylation of the secondary alcohol function with carboxylic acids (Mergen et al., 1991).
Molecular Structure Analysis
The crystal structure and magnetic properties of copper(II) complexes based on derivatives of 1,3-diaminopropan-2-ol have been studied, revealing significant insights into the molecular architecture and interactions within these complexes. These studies provide a foundational understanding of the molecular structure of compounds derived from 1,3-diaminopropan-2-ol (Tupolova et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 1,3-diaminopropan-2-ol derivatives has been explored in various contexts, including their potential in forming Schiff bases and in intramolecular cyclization reactions. These reactions highlight the versatility and reactivity of the diaminopropanol scaffold in synthesizing a wide range of chemical structures with diverse properties (Warad et al., 2018).
Scientific Research Applications
Synthesis and Chemical Properties
2,3-Diaminopropan-1-ol dihydrochloride is a versatile compound used in various chemical syntheses and applications. A study highlighted its role as an important intermediate in organic synthesis, finding applications in the production of fine chemicals, medicines, dyes, and pesticides. The research also explored the optimal conditions for synthesizing 2,3-Diaminopropan-1-ol dihydrochloride from waste liquid, achieving a yield of over 50% under specific conditions (Xie, 2009).
Another study discussed the crystal structure and magnetic properties of a binuclear copper(II) complex based on 1,3-diaminopropan-2-ol N,N′-bis(3-formyl-5-tert-butylsalicylidene), showing the importance of 2,3-Diaminopropan-1-ol dihydrochloride in studying magnetic interactions in metal complexes (Tupolova et al., 2011).
Application in Pharmaceutical and Biological Research
1,3-diaminopropan-2-ol derivatives synthesized using eco-friendly methods demonstrated relaxant activity on isolated rat tracheal rings, indicating potential pharmaceutical applications, specifically as an anti-asthma drug (López et al., 2017).
Furthermore, the compound's role in the synthesis of selective inhibitors for the glycine transporter type 1, which are important in treating central nervous system disorders, showcases its significance in medicinal chemistry (Rahman et al., 2007).
Safety And Hazards
The safety information for 2,3-Diaminopropan-1-ol dihydrochloride indicates that it may be harmful if swallowed, fatal in contact with skin, and may cause severe skin burns and eye damage . It may also cause an allergic skin reaction and breathing difficulties if inhaled . It is harmful to aquatic life .
properties
IUPAC Name |
2,3-diaminopropan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O.2ClH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBUWJHUBADHSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diaminopropan-1-ol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


